5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride
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Overview
Description
5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2BrF2O2S. It is a derivative of benzene, substituted with bromine, fluorine, and a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-Bromo-2,4-difluorobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group. Common reagents used in this process include sulfuryl fluoride and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as an intermediate or a reagent .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-difluorobenzene-1-sulfonyl chloride
- 4-Bromo-2,5-difluorobenzene-1-sulfonyl chloride
- 2-Bromo-4-fluorobenzenesulfonyl chloride
Uniqueness
5-Bromo-2,4-difluorobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms, along with the sulfonyl fluoride group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various chemical synthesis processes .
Properties
Molecular Formula |
C6H2BrF3O2S |
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Molecular Weight |
275.05 g/mol |
IUPAC Name |
5-bromo-2,4-difluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2BrF3O2S/c7-3-1-6(13(10,11)12)5(9)2-4(3)8/h1-2H |
InChI Key |
UVALWBNSQBKHEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)(=O)F)F |
Origin of Product |
United States |
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